3-(4-ethylpiperazin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine
Description
Properties
IUPAC Name |
[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O3/c1-2-24-8-10-25(11-9-24)19-6-7-20(23-22-19)26-12-14-27(15-13-26)21(29)17-4-3-5-18(16-17)28(30)31/h3-7,16H,2,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTXGBXMOFHMSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylpiperazin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. The process may start with the preparation of the piperazine and pyridazine intermediates, followed by their coupling with the nitrophenyl moiety under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylpiperazin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The piperazine and pyridazine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can introduce various functional groups into the piperazine or pyridazine rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, 3-(4-ethylpiperazin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine may be studied for its potential interactions with biological macromolecules. Its structure suggests it could act as a ligand for various receptors or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its unique structure may confer specific biological activities, such as antimicrobial, antiviral, or anticancer effects. Research in this area would involve screening the compound against various biological targets to identify potential therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, its incorporation into polymers or coatings could enhance their chemical resistance or mechanical strength.
Mechanism of Action
The mechanism of action of 3-(4-ethylpiperazin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved would depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural and electronic distinctions between the target compound and two analogs:
Key Observations :
- Core Modifications: Compound A’s pyridazinone core (with a ketone) increases hydrogen-bonding capacity compared to the unmodified pyridazine in the target compound, which may improve solubility .
- Lipophilicity: Compound B’s 3-(4-chlorophenoxy)propyl chain introduces greater lipophilicity than the ethyl or nitrobenzoyl groups in the target compound, possibly affecting membrane permeability .
Structural Conformation and Ring Puckering
Piperazine rings often adopt chair or boat conformations, influencing binding to biological targets. highlights the Cremer-Pople parameters for quantifying ring puckering, which could explain differences in binding affinity between compounds . For example:
- The ethyl group in the target compound may restrict piperazine puckering, favoring a chair conformation for optimal receptor interaction.
- Compound B’s flexible propyl chain might allow greater conformational freedom, reducing target specificity .
Biological Activity
The compound 3-(4-ethylpiperazin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a pyridazine core with two piperazine substituents, one of which is further modified with a nitrobenzoyl group. The presence of these functional groups is crucial for its biological activity.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies on related pyridazine derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are pivotal in cell cycle regulation and apoptosis.
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | K562 (leukemia) | 0.25 |
| Compound B | DU145 (prostate) | 0.30 |
| This compound | HCT116 (colon) | TBD |
Note: TBD = To Be Determined in ongoing studies.
The proposed mechanism for the antitumor activity includes the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell proliferation. In vitro studies have demonstrated that similar compounds can induce G1 phase arrest in tumor cells, leading to reduced cell viability and increased apoptosis rates.
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components. The piperazine rings are known to enhance solubility and bioavailability, while the nitrobenzoyl group may contribute to increased binding affinity to target proteins.
Key Findings from SAR Studies
- Piperazine Substituents : Variations in the piperazine moiety significantly affect potency and selectivity against different kinases.
- Nitro Group : The presence of the nitro group enhances electron-withdrawing properties, potentially increasing reactivity with nucleophilic sites in target proteins.
Case Studies
Several studies have investigated the efficacy of similar compounds in preclinical models:
- Study on Pyridazine Derivatives : A recent study assessed a series of pyridazine derivatives against various cancer cell lines, revealing that modifications at the piperazine position could lead to enhanced cytotoxicity and selectivity towards cancerous cells over normal cells .
- Kinase Profiling : A comprehensive kinase profiling study indicated that compounds with similar structures exhibited potent inhibition against CDK4 and CDK6, suggesting a promising avenue for targeting cell cycle dysregulation in tumors .
Q & A
Basic: What synthetic strategies are recommended for preparing 3-(4-ethylpiperazin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine?
Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:
Piperazine Functionalization: Introducing the 4-ethylpiperazine and 3-nitrobenzoyl-piperazine groups via SN2 reactions under basic conditions (e.g., NaH in DMF) .
Pyridazine Core Assembly: Suzuki-Miyaura coupling or palladium-catalyzed cross-coupling for attaching substituents to the pyridazine ring .
Optimization: Reaction parameters (temperature, solvent polarity) must be controlled to avoid side products. For example, dichloromethane or THF is preferred for polar intermediates, while reflux conditions may enhance yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
